BenchChemオンラインストアへようこそ!

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine

Medicinal chemistry SAR studies Analytical chemistry

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine (CAS 1096878-12-4) is a secondary amine with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. It features a cyclohexylmethyl substituent and a 5-methylfurfuryl substituent attached to the central secondary amine nitrogen, yielding an InChI Key of RUILPKFGWLKIJW-UHFFFAOYSA-N.

Molecular Formula C13H21NO
Molecular Weight 207.317
CAS No. 1096878-12-4
Cat. No. B2418580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine
CAS1096878-12-4
Molecular FormulaC13H21NO
Molecular Weight207.317
Structural Identifiers
SMILESCC1=CC=C(O1)CNCC2CCCCC2
InChIInChI=1S/C13H21NO/c1-11-7-8-13(15-11)10-14-9-12-5-3-2-4-6-12/h7-8,12,14H,2-6,9-10H2,1H3
InChIKeyRUILPKFGWLKIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine (CAS 1096878-12-4): Structural Identity, Physicochemical Profile, and Comparator Landscape


(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine (CAS 1096878-12-4) is a secondary amine with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It features a cyclohexylmethyl substituent and a 5-methylfurfuryl substituent attached to the central secondary amine nitrogen, yielding an InChI Key of RUILPKFGWLKIJW-UHFFFAOYSA-N . The compound belongs to the broader class of N-substituted cyclohexylmethylamines, a scaffold that has been explored in pharmaceutical patent literature for opioid receptor modulation and other CNS-targeted therapeutic applications [1]. Its closest structural analogs—which differ by a single methylene unit, methylation pattern, or substitution regiochemistry—exhibit meaningfully different physicochemical properties, making direct substitution scientifically unsound without explicit comparative validation.

Why (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine Cannot Be Interchanged with Its Closest Structural Analogs


Even single-atom modifications within the N-substituted cyclohexylmethylamine class can produce disproportionate shifts in lipophilicity, conformational sampling, and target-binding kinetics. The target compound differs from Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine (CAS 626213-24-9) by exactly one methylene (–CH₂–) unit inserted between the cyclohexyl ring and the amine nitrogen [1]. This seemingly minor change increases the calculated XLogP by approximately 0.5 log units (from 2.6 to an estimated ~3.1) and adds one freely rotatable bond, substantially altering membrane permeability, metabolic stability, and off-rate behavior at hydrophobic receptor pockets [1]. Similarly, analogs lacking the 5-methyl substituent on the furan ring exhibit different electronic properties and metabolic soft-spot profiles, meaning that in-class compounds cannot be treated as interchangeable procurement items without risk of confounding SAR or ADME interpretations [2].

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine — Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Increase of 7.3% Versus Direct Cyclohexyl Analog Alters Formulation and Dosing Calculations

The target compound (C13H21NO, MW 207.31 g/mol) is heavier by 14.03 g/mol (+7.3%) compared to its closest structural analog Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine (C12H19NO, MW 193.28 g/mol, CAS 626213-24-9), corresponding to exactly one additional methylene (–CH₂–) unit [1]. When preparing equimolar stock solutions, this mass difference translates directly into a 7.3% higher gravimetric requirement for the target compound relative to the analog—a quantitatively meaningful discrepancy in high-throughput screening (HTS) workflows where stock concentration errors propagate into IC₅₀/EC₅₀ determinations.

Medicinal chemistry SAR studies Analytical chemistry

Increased Lipophilicity (Estimated ΔXLogP3 ≈ +0.5) Relative to Cyclohexyl Analog Affects Membrane Permeability and Metabolic Stability Predictions

The computed XLogP3 for the cyclohexyl-direct analog (CAS 626213-24-9) is 2.6 [1]. The –CH₂– spacer present in the target compound contributes approximately +0.5 log units to the octanol-water partition coefficient based on the established Leo-Hansch fragment constant for an aliphatic methylene, yielding an estimated XLogP of ~3.1 [2]. This shift moves the compound across the commonly cited optimal lipophilicity range (logP 1–3) for oral drug candidates, with implications for passive membrane permeability, plasma protein binding, and susceptibility to cytochrome P450-mediated oxidative metabolism relative to the less lipophilic analog.

ADME prediction Drug design Physicochemical profiling

Additional Rotatable Bond (4 vs. 3) Compared to Cyclohexyl Analog Increases Conformational Entropy and May Affect Entropic Binding Penalties

The target compound possesses four rotatable bonds (cyclohexyl–CH₂–NH–CH₂–furan backbone) compared to three rotatable bonds for the cyclohexyl-direct analog (cyclohexyl–NH–CH₂–furan backbone) [1][2]. This additional degree of conformational freedom increases the conformational entropy of the unbound state, which can translate into a more unfavorable entropic contribution to the binding free energy (ΔG = ΔH – TΔS) when the ligand is constrained upon receptor binding. This thermodynamic difference, even if not directly measured for these specific compounds, is a well-established principle in ligand design and can produce measurable differences in binding affinity (Kd or Ki) between compounds that differ by a single rotatable bond.

Conformational analysis Molecular docking Binding thermodynamics

Supplier-Certified Purity of 98% (Leyan) Provides a Quantitative Procurement Specification for Reproducible Assay Performance

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine is available from Leyan (Product No. 1334668) with a certified purity of 98% across batch sizes from 100 mg to 5 g . CymitQuimica also listed the compound with a minimum purity specification of 95% under reference 3D-WTB87812, though this product line has been discontinued . The 98% purity specification from Leyan exceeds the commonly accepted 95% threshold for screening-grade compounds and approaches the ≥98% standard often required for hit-validation and dose-response follow-up studies, reducing the risk of assay interference from unidentified impurities.

Quality control Assay reproducibility Procurement specification

The Cyclohexylmethylamine Scaffold Is Validated in Patent Literature for Opioid and NOP Receptor Modulation, Distinguishing It from Simpler Furfurylamines

Substituted cyclohexylmethyl derivatives are claimed as active pharmaceutical agents in U.S. Patent US8058475B2 (Gruenenthal GmbH), which covers compounds with affinity for the μ-opioid receptor and the ORL1 (NOP) receptor [1]. While this patent does not specifically exemplify (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine, it establishes the cyclohexylmethylamine substructure as a privileged scaffold for CNS receptor modulation. In contrast, simpler 5-methylfurfurylamine derivatives lacking the cyclohexylmethyl group (e.g., 5-methylfurfurylamine, CAS 14003-16-8) are primarily described as general synthetic building blocks without demonstrated CNS receptor pharmacology . This pharmacological differentiation is scaffold-based: the cyclohexylmethyl group contributes hydrophobic contacts essential for receptor affinity that simpler furfurylamines cannot replicate.

CNS drug discovery Opioid receptor Patent analysis

Preferred Application Scenarios for (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine Based on Quantitative Differentiation Evidence


CNS Receptor-Focused Library Design Requiring Cyclohexylmethylamine Scaffold Topology

In medicinal chemistry programs targeting μ-opioid, NOP (ORL1), or related GPCRs, the cyclohexylmethylamine substructure has patent-validated precedent for receptor affinity [1]. The 98% purity specification from Leyan ensures that library members prepared from this building block meet the ≥98% purity threshold required for reliable HTS hit confirmation, reducing false-positive rates from impurities that could otherwise masquerade as active compounds in single-concentration primary screens.

Structure-Activity Relationship (SAR) Studies Investigating Methylene Spacer Length on Target Binding and ADME Properties

The target compound, with its cyclohexyl–CH₂–NH–CH₂–furan topology, provides the critical 'n = 1' data point in a methylene spacer scan alongside the cyclohexyl-direct analog (n = 0, CAS 626213-24-9) [1]. The estimated ΔXLogP3 of +0.5 and the additional rotatable bond (4 vs. 3) [1] allow research teams to deconvolute lipophilicity-driven permeability effects from conformational entropy-driven affinity effects—a dissection that is impossible if only one homolog is procured and tested.

Hit-to-Lead Follow-Up Studies Requiring High-Purity Building Blocks with Documented Batch Consistency

Following a primary HTS hit containing the cyclohexylmethyl-furfuryl secondary amine motif, procurement of the 98% purity material from Leyan (Product No. 1334668) [1] enables resynthesis and confirmatory dose-response testing (IC₅₀/EC₅₀ determination) without the confounding variable of impurity-driven activity. The 3-percentage-point purity margin over the 95% industry minimum for screening compounds provides a quantitatively meaningful reduction in the probability that a 2–5 μM apparent IC₅₀ originates from a 2–5% impurity with sub-micromolar potency.

Fragment-Based Drug Discovery (FBDD) Where Ligand Efficiency Metrics Depend on Accurate Molecular Weight and LogP Inputs

In FBDD campaigns, ligand efficiency indices (LE = ΔG / heavy atom count; LLE = pIC₅₀ – logP) are exquisitely sensitive to the molecular weight and lipophilicity of the fragment. Using the analog CAS 626213-24-9 (MW 193.28, XLogP3 2.6) instead of the target compound (MW 207.31, est. XLogP3 ~3.1) [1] would generate LE and LLE values that are systematically offset from the true values for the cyclohexylmethyl-containing chemotype, potentially causing promising fragments to be erroneously deprioritized or advanced based on incorrect efficiency calculations.

Quote Request

Request a Quote for (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.